molecular formula C12H15NO2 B13352235 2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid

2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid

Cat. No.: B13352235
M. Wt: 205.25 g/mol
InChI Key: NGFGCCPBCQKRRN-CKYFFXLPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[320]hept-3-en-6-yl)acetic acid involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its interactions with biological targets, such as calcium channels.

    Medicine: It is investigated for its potential therapeutic effects in treating neuropathic pain, fibromyalgia, and diabetic peripheral neuropathy.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid involves its binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding inhibits calcium influx into neurons, which reduces the release of neurotransmitters and alleviates pain. The molecular targets and pathways involved include the modulation of calcium channel activity and the downstream effects on neurotransmitter release .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-[(1R,5S,6S)-6-cyano-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid

InChI

InChI=1S/C12H15NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-6H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1

InChI Key

NGFGCCPBCQKRRN-CKYFFXLPSA-N

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)C#N

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)C#N

Origin of Product

United States

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